
4-(2-Pyridinylazo)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridinylazo)benzenamine is an organic compound with the molecular formula C₁₁H₉N₃. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings, one of which is a pyridine ring. This compound is known for its vibrant color and is commonly used as a dye and in various analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinylazo)benzenamine typically involves the diazotization of 2-aminopyridine followed by coupling with aniline. The process can be summarized as follows:
Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
- Large-scale diazotization of 2-aminopyridine.
- Efficient coupling with aniline under controlled pH and temperature conditions.
- Purification steps to isolate the final product.
化学反応の分析
Types of Reactions
4-(2-Pyridinylazo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products Formed
Oxidation: Products may include nitro compounds or quinones.
Reduction: The primary amines formed are 2-aminopyridine and aniline.
Substitution: Depending on the substituent, various substituted derivatives of this compound can be obtained.
科学的研究の応用
4-(2-Pyridinylazo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用機序
The mechanism of action of 4-(2-Pyridinylazo)benzenamine involves its ability to form stable complexes with metal ions. The azo group (N=N) and the pyridine ring play crucial roles in coordinating with metal ions, leading to the formation of colored complexes. These complexes can be used in various analytical techniques to detect and quantify metal ions in different samples.
類似化合物との比較
4-(2-Pyridinylazo)benzenamine can be compared with other azo compounds such as:
4-(2-Pyridinylazo)resorcinol: Similar in structure but contains a resorcinol moiety instead of aniline.
4-(2-Pyridinylazo)phenol: Contains a phenol group instead of aniline.
4-(2-Pyridinylazo)aniline: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly useful in analytical applications where precise detection and quantification of metal ions are required.
特性
CAS番号 |
25770-82-5 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
4-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |
InChIキー |
XTEFWOLOHINNFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)

![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
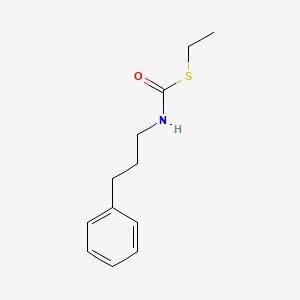
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
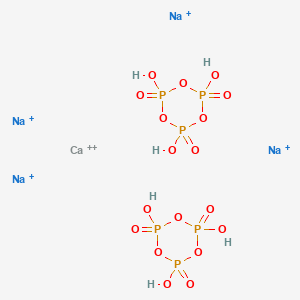
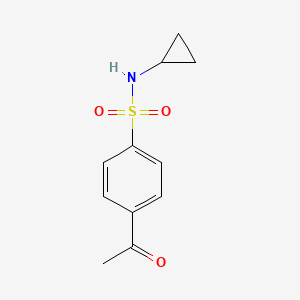
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
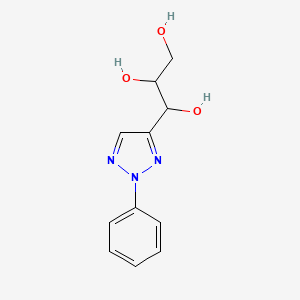

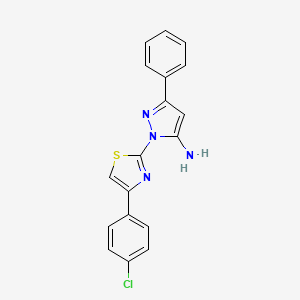
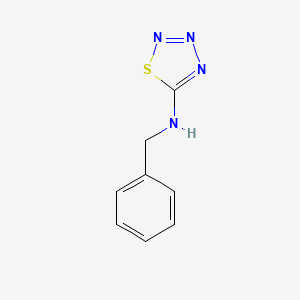

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
